An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)butanoic Acid (CAS: 5465-18-9)
An In-depth Technical Guide to 4-(3,4-Dimethylphenyl)butanoic Acid (CAS: 5465-18-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-(3,4-Dimethylphenyl)butanoic acid, with the CAS number 5465-18-9, is a carboxylic acid derivative of o-xylene. While not a household name in chemical reagents, its structural motif—a substituted phenylalkanoic acid—represents a cornerstone in medicinal chemistry and materials science. The strategic placement of the methyl groups on the aromatic ring and the length of the butanoic acid chain provide a unique combination of lipophilicity and functional reactivity. This guide offers a comprehensive overview of its properties, a detailed protocol for its synthesis based on established and reliable chemical transformations, and an analysis of its spectral characteristics. For the drug development professional, understanding this molecule is to understand a versatile scaffold, a key building block for constructing more complex, biologically active molecules. Its relevance has been noted in the development of novel therapeutics, including dual inhibitors of MDM2/XIAP for oncology applications and integrin inhibitors for fibrotic diseases.[1][2] This document serves as a technical primer for researchers looking to incorporate this valuable intermediate into their synthetic and drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety properties is the bedrock of its effective and safe utilization in a laboratory setting. 4-(3,4-Dimethylphenyl)butanoic acid is a stable, solid compound at ambient temperatures.[3][4]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 5465-18-9 | [3][5][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [5][6] |
| Molecular Weight | 192.26 g/mol | [5][7] |
| Melting Point | 49-51 °C | [3][4] |
| Physical Form | Powder | [3][4] |
| Storage Temperature | Room Temperature | [3][4] |
| Purity | Typically ≥95% | [5] |
Computational Chemistry Data
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |
| LogP (octanol-water partition coefficient) | 2.71 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 4 | [5] |
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to underscore the importance of safety. 4-(3,4-Dimethylphenyl)butanoic acid is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.[3][4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Rational Synthesis and Mechanistic Insight
The synthesis of 4-(3,4-Dimethylphenyl)butanoic acid is a classic two-step process that is both robust and illustrative of fundamental organic reactions. The overall strategy involves the initial formation of a keto acid intermediate via Friedel-Crafts acylation, followed by a reduction of the ketone to yield the final product. This approach is favored because direct Friedel-Crafts alkylation with a four-carbon chain is prone to carbocation rearrangements, leading to a mixture of products.[8][9] The acylation-reduction sequence circumvents this issue entirely.
Step 1: Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride
The first step is a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[10][11][12] Here, o-xylene is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon highly electrophilic. The electron-rich o-xylene ring then attacks this electrophilic center. The ortho and para directing effects of the two methyl groups favor substitution at the position para to one methyl group and ortho to the other, leading to the desired 3,4-disubstituted product.
Detailed Experimental Protocol:
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.
-
Reagents: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath.
-
Addition: A solution of succinic anhydride (1.0 equivalent) and o-xylene (1.1 equivalents) in the same solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-(3,4-dimethylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization from a mixture of water and ethanol.
Step 2: Wolff-Kishner Reduction of the Keto Acid Intermediate
With the keto acid in hand, the next critical step is the reduction of the ketone to a methylene group. While the Clemmensen reduction (using amalgamated zinc in hydrochloric acid) is a viable option, the Wolff-Kishner reduction is often preferred for substrates that may be sensitive to strongly acidic conditions.[4][8][13][14][15] The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, collapses to release nitrogen gas and form a carbanion that is subsequently protonated to give the alkane.[15][16]
Detailed Experimental Protocol:
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is used.
-
Reagents: To the flask, add the intermediate 4-(3,4-dimethylphenyl)-4-oxobutanoic acid (1.0 equivalent), diethylene glycol as a high-boiling solvent, potassium hydroxide (4.0 equivalents), and hydrazine hydrate (3.0 equivalents).
-
Reaction: The mixture is heated to 110-120 °C for 1-2 hours to facilitate the formation of the hydrazone. After this period, the temperature is increased to 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is typically complete within 3-4 hours.[3]
-
Work-up: The reaction mixture is cooled to room temperature and then diluted with water. The solution is then carefully acidified with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Extraction: The precipitated product is extracted with diethyl ether. The combined ethereal layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid, 4-(3,4-dimethylphenyl)butanoic acid, can be further purified by recrystallization from hexane or an ethanol/water mixture to yield a white crystalline powder.
Spectroscopic Analysis and Structural Elucidation
The identity and purity of the synthesized 4-(3,4-Dimethylphenyl)butanoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the compound's structure and data from analogous compounds.[17][18]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons (δ 6.9-7.1 ppm): The three protons on the aromatic ring will appear in this region. Due to their substitution pattern, they will likely present as a complex multiplet or as distinct signals (a singlet and two doublets).
-
Aliphatic Protons (δ 1.8-2.7 ppm): The six protons of the butanoic acid chain will appear in this region. The protons alpha to the carboxylic acid (C2) will be the most deshielded (around 2.3 ppm, triplet), followed by the protons alpha to the aromatic ring (C4) (around 2.6 ppm, triplet). The protons at C3 will appear as a multiplet around 1.9 ppm.
-
Methyl Protons (δ 2.2-2.3 ppm): The six protons of the two methyl groups on the aromatic ring will likely appear as two distinct singlets in this region.
-
Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet in this downfield region. This signal will disappear upon the addition of D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 10 distinct signals, confirming the symmetry of the molecule.
-
Carbonyl Carbon (δ ~179 ppm): The carbon of the carboxylic acid group will be the most downfield signal.[18][19]
-
Aromatic Carbons (δ 125-140 ppm): The six carbons of the aromatic ring will appear in this region. The two carbons bearing the methyl groups will be the most downfield among the substituted carbons.
-
Aliphatic Carbons (δ 20-35 ppm): The four carbons of the butanoic acid chain will appear in this region.
-
Methyl Carbons (δ ~19-21 ppm): The two carbons of the methyl groups will appear in the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups.[20][21]
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C-H Stretch (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations.
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid.[20]
-
C=C Stretch (1450-1600 cm⁻¹): Aromatic ring stretching vibrations.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 192. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the aliphatic chain.[22]
Conclusion and Future Outlook
4-(3,4-Dimethylphenyl)butanoic acid is a compound of significant synthetic utility. The reliable and scalable two-step synthesis outlined in this guide, proceeding through a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, provides a clear pathway for its production in a laboratory setting. The predicted spectroscopic data offer a robust framework for its characterization and quality control.
For researchers in drug discovery, this molecule represents more than just an intermediate; it is a validated scaffold. The 3,4-dimethylphenyl moiety offers a specific lipophilic and steric profile that can be exploited for targeted interactions with biological macromolecules. The butanoic acid "linker" provides a versatile handle for further chemical modification, such as amide bond formation or esterification, enabling the construction of diverse chemical libraries for screening. As the quest for novel therapeutics continues, the strategic application of well-characterized and accessible building blocks like 4-(3,4-dimethylphenyl)butanoic acid will remain a critical component of successful drug development campaigns.
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